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molecular formula C10H7F2NO B8195311 7,8-Difluoro-2-methylquinolin-3-ol

7,8-Difluoro-2-methylquinolin-3-ol

Cat. No. B8195311
M. Wt: 195.16 g/mol
InChI Key: BSGPFGOYNUTVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060517B2

Procedure details

41 g of the crude product of 6,7-difluoroisatin were added to 200 mL of water followed the addition of 75.3 g (6 equivalents) of potassium hydroxide while cooling with ice and stirring the mixture for 30 minutes. 42 g (1.4 equivalents) of bromoacetophenone were dropped into the resultant suspension at a temperature of 20° C. to 25° C. Following completion of dropping, the reaction mixture was stirred overnight at room temperature. The resultant was then neutralized with concentrated hydrochloric acid. The precipitated crystals were removed by filtration and washed with a small amount of water. The resulting crystals were dried, and then added to 100 mL of nitrobenzene a little at a time at 130° C. to 140° C. Following completion of addition, the reaction mixture was stirred for 1 hour at 150° C. After cooling the reaction mixture to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
[Compound]
Name
crude product
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([C:6](=O)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[OH-:14].[K+].Br[CH2:17][C:18](C1C=CC=CC=1)=O.Cl>O>[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:17]=[C:18]([OH:14])[C:7]([CH3:6])=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
crude product
Quantity
41 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(NC2=C1F)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
75.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the mixture for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were removed by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried
ADDITION
Type
ADDITION
Details
added to 100 mL of nitrobenzene a little at a time at 130° C. to 140° C
ADDITION
Type
ADDITION
Details
completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at 150° C
Duration
1 h
WASH
Type
WASH
Details
the precipitated crystals were washed with chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C=C(C(=NC2=C1F)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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